2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Description
2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS No. 1027-28-7), also known as N-Acetyl-3,5-diiodotyrosine, is a tyrosine derivative characterized by iodine atoms at the 3 and 5 positions of the phenyl ring and an acetyl group replacing the amino hydrogen (). Its molecular formula is C₁₁H₁₁I₂NO₄, with a molecular weight of 475.02 g/mol. This compound is primarily utilized as:
Properties
IUPAC Name |
2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXURJOCZAIXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-28-7 | |
| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Acetylation: Acetylation of the amino groups to form acetylamino groups.
Iodination: Introduction of iodine atoms to specific positions on the aromatic ring.
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Formation of Propanoic Acid: Attachment of the propanoic acid moiety to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of iodine atoms with other functional groups.
Hydrolysis: Breakdown of acetylamino groups to release acetic acid and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) in acetone.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce hydroxyl-containing derivatives.
Scientific Research Applications
2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Analyses
Reactivity and Stability
- N-Acetyl-3,5-diiodotyrosine: The acetyl group enhances stability by protecting the amino group from oxidation or unintended reactions. Its iodine atoms participate in halogen bonding, influencing solubility and intermolecular interactions ().
- 3,5-Diiodotyrosine: The free amino group increases reactivity, making it prone to oxidation or acylation. It serves as a direct precursor in thyroid hormone biosynthesis ().
- tert-Butyl Analog () : Replacing iodine with tert-butyl groups drastically alters reactivity. Under thionyl chloride treatment, this compound undergoes oxidative dimerization to form biphenyl derivatives (e.g., compound 2 and 3 in ), highlighting the role of steric hindrance in suppressing expected acyl chloride formation.
Physical Properties
- Solubility : The acetyl group in N-Acetyl-3,5-diiodotyrosine increases lipophilicity compared to 3,5-diiodotyrosine, affecting its solubility in organic solvents ().
- Molecular Weight : Levothyroxine (776.87 g/mol) is significantly heavier due to four iodine atoms, impacting bioavailability and metabolic clearance compared to the target compound (475.02 g/mol) ().
Research Findings and Implications
- Unexpected Reactivity in tert-Butyl Analog (): The tert-butyl variant’s redox-driven dimerization under thionyl chloride underscores the importance of substituent electronic effects.
- Biological Significance : The acetyl group in N-Acetyl-3,5-diiodotyrosine mimics post-translational modifications, making it valuable for studying enzyme interactions ().
Biological Activity
2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, also known by its CAS number 1027-28-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antioxidant properties, as well as its interactions with various biological targets.
- Molecular Formula : C11H11I2NO4
- Molecular Weight : 475.02 g/mol
- Structure : The compound features an acetylamino group and a diiodophenyl moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. Specifically, compounds that share structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study involving A549 non-small cell lung cancer (NSCLC) cells, several derivatives exhibited potent cytotoxicity. For instance:
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound 20 | A549 | 50 |
| Compound 12 | A549 | 86.1 |
| Compound 29 | A549 | 31.2 |
| Doxorubicin (control) | A549 | Standard |
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems.
- Research Findings : In DPPH radical scavenging assays:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through intrinsic pathways.
- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects normal cells from oxidative damage.
Safety and Toxicity
While the compound shows promise as an anticancer agent, safety profiles must be established through further toxicological studies. Initial assessments indicate that certain derivatives exhibit favorable cytotoxicity towards cancerous cells while sparing non-cancerous Vero cells .
Q & A
Basic: What are the critical safety protocols for handling 2-(Acetylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid in laboratory settings?
Answer:
This compound is classified under GHS hazard categories as acute toxicity (oral, dermal), skin corrosion/irritation, and respiratory irritation . Mandatory safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Emergency procedures: For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage: Keep in a cool, dry place away from strong acids/oxidizers to prevent reactive degradation .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Resolve the acetylaminopropanoic backbone and diiodophenol substituents. Compare chemical shifts with analogous iodinated tyrosine derivatives (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS): Confirm molecular weight (432.98 g/mol) and isotopic pattern from two iodine atoms (m/z 433.98 [M+H]⁺) .
- IR spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and phenolic O-H bonds (~3200 cm⁻¹) .
Advanced: How can computational chemistry optimize the synthesis of this compound?
Answer:
- Reaction path search: Use quantum chemical calculations (e.g., DFT) to model iodination steps on the phenolic ring, predicting regioselectivity and energy barriers .
- Condition screening: Apply machine learning to narrow optimal parameters (temperature, catalyst ratios) from historical datasets, reducing trial-and-error experimentation .
- QM/MM simulations: Study steric effects during acetylation to minimize side-product formation .
Basic: What purification techniques are suitable for isolating this compound?
Answer:
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate iodinated byproducts .
- HPLC: Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase for high-purity isolation (>98%) .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
Answer:
Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:
- Differential Scanning Calorimetry (DSC): Validate melting points (e.g., 270–272°C) and detect polymorph transitions .
- Elemental analysis: Confirm iodine content (theoretical: 58.6%) to assess purity .
- Interlab validation: Cross-check data with independent labs using standardized protocols .
Basic: What are the primary research applications of this compound?
Answer:
- Biochemical probes: Study thyroid hormone analogs due to structural similarity to thyroxine (T4) .
- Enzyme inhibition: Investigate interactions with iodotyrosine deiodinase using kinetic assays .
- Radiolabeling precursor: Substitute iodine-127 with iodine-125/131 for tracer studies .
Advanced: How to design experiments to assess its stability under varying pH conditions?
Answer:
- Forced degradation studies: Expose solutions to pH 1–13 buffers (HCl/NaOH) at 40°C for 24 hours.
- Analytical monitoring: Track decomposition via HPLC-UV at 280 nm. Major degradation products may include deacetylated or deiodinated derivatives .
- Kinetic modeling: Calculate rate constants (k) and activation energy (Ea) using Arrhenius plots .
Basic: What are the guidelines for disposing of waste containing this compound?
Answer:
- Neutralization: Treat with sodium thiosulfate to reduce iodine residues.
- Incineration: Use EPA-approved facilities for halogenated waste.
- Documentation: Follow OSHA HCS and local regulations for hazardous waste manifests .
Advanced: How can researchers address low yields in the acetylation step?
Answer:
- Catalyst optimization: Screen Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to enhance acetyl group transfer .
- Solvent effects: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- In situ monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Advanced: What strategies mitigate toxicity risks in in vitro biological assays?
Answer:
- Dose-response profiling: Determine IC50 values in cell lines (e.g., HepG2) using MTT assays, starting at 1 µM .
- Metabolic stability: Pre-incubate with liver microsomes to identify detoxification pathways (e.g., glucuronidation) .
- Alternative models: Use zebrafish embryos (FET assay) for rapid toxicity screening .
Basic: How to validate the compound’s identity in a new batch?
Answer:
- Multi-technique concordance: Match NMR, HRMS, and IR data to reference spectra .
- Chromatographic co-injection: Spike with a certified standard and confirm peak overlap via HPLC .
- Elemental analysis: Verify %C, %H, %N (theoretical: C 25.03%, H 2.10%, N 3.24%) .
Advanced: How to resolve spectral interference in biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
